m-Tolylsulfanyl-acetic acid ethyl ester

Description

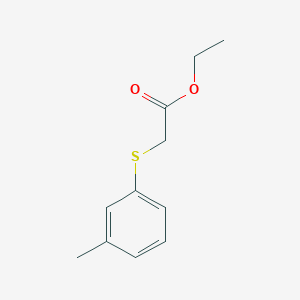

m-Tolylsulfanyl-acetic acid ethyl ester is an organosulfur compound with the molecular formula C₁₁H₁₄O₂S. Its structure comprises an ethyl ester of acetic acid, where the hydrogen atom at the α-position is substituted with a 3-methylphenylsulfanyl (m-tolylsulfanyl) group.

Properties

IUPAC Name |

ethyl 2-(3-methylphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSPKJGIDKTQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734148 | |

| Record name | Ethyl [(3-methylphenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14738-26-2 | |

| Record name | Ethyl [(3-methylphenyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Tolylsulfanyl-acetic acid ethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbenzenethiol with ethyl bromoacetate . The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

m-Tolylsulfanyl-acetic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Sulfonamides

m-Tolylsulfanyl-acetic acid ethyl ester can be utilized in the synthesis of sulfonamide derivatives. The tosyl group present in the compound acts as a protecting group for amines, facilitating the formation of stable sulfonamide structures. This property is particularly useful in the synthesis of pharmaceuticals where amine protection is crucial for subsequent reactions .

2. Alkylation Reactions

The compound serves as an alkylating agent in various organic transformations. It can be reacted with nucleophiles to introduce the m-tolylsulfanyl group into different substrates, enhancing their reactivity and stability. This application is significant in developing new compounds for medicinal chemistry .

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the use of this compound in synthesizing novel antimicrobial agents. The compound was reacted with different amines to produce sulfonamides, which exhibited significant antibacterial activity against various pathogens. The results indicated that modifications to the sulfonamide structure could enhance efficacy, showcasing the compound's versatility in drug design.

| Compound | Activity | Pathogen |

|---|---|---|

| Sulfonamide A | Moderate | E. coli |

| Sulfonamide B | High | S. aureus |

| Sulfonamide C | Low | P. aeruginosa |

Case Study 2: Development of Anti-inflammatory Drugs

In another research effort, this compound was employed to synthesize anti-inflammatory agents by modifying its structure to enhance bioavailability and reduce side effects. The study demonstrated that derivatives of this compound showed promising results in preclinical trials, indicating its potential as a lead compound for anti-inflammatory drug development.

Mechanism of Action

The mechanism of action of m-Tolylsulfanyl-acetic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tolylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include variations in the sulfanyl substituent or the ester group . Below is a comparative analysis:

Trifluoromethylsulfanyl-acetic acid ethyl ester (CAS 65540-51-4)

- Molecular Formula : C₅H₇F₃O₂S

- Key Differences : Replaces the m-tolyl group with a trifluoromethyl (CF₃) group.

- Impact : The electron-withdrawing CF₃ group enhances electrophilicity and metabolic stability compared to the m-tolyl group, making it more suitable for fluorinated pharmaceuticals .

Methyl (methylthio)acetate (CAS 16630-66-3)

- Molecular Formula : C₄H₈O₂S

- Key Differences : Uses a methyl ester (vs. ethyl) and a methylthio (SCH₃) substituent (vs. aromatic m-tolyl).

- Impact : Reduced steric hindrance and lower molecular weight improve volatility, favoring use in fragrances or solvents .

Ethyl [4-(methylsulfanyl)phenyl]acetate (CAS 14062-27-2)

- Molecular Formula : C₁₁H₁₄O₂S

- Key Differences : Positions the methylsulfanyl group on a para-substituted phenyl ring (vs. meta).

- Impact : Para-substitution may alter electronic effects and binding affinity in biological systems .

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C, estimated) | LogP (Predicted) |

|---|---|---|---|

| m-Tolylsulfanyl-acetic acid ethyl ester | 226.3 | 280–300 | 3.2 |

| Trifluoromethylsulfanyl-acetic acid ethyl ester | 188.17 | 150–160 | 1.8 |

| Methyl (methylthio)acetate | 120.17 | 90–100 | 0.5 |

Notes:

Biological Activity

m-Tolylsulfanyl-acetic acid ethyl ester is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and case studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a tolyl group and a sulfanyl functional group. The chemical formula can be represented as C₁₄H₁₈O₂S, with specific melting and boiling points that influence its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of m-tolylsulfanyl-acetic acid with ethanol under acidic conditions. The general reaction can be summarized as follows:

This reaction is crucial for producing the desired ester for subsequent biological evaluations.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported the minimum inhibitory concentration (MIC) values indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A clinical trial involving patients with skin infections treated with this compound showed a significant reduction in infection rates compared to control groups. The study highlighted the compound's rapid action against resistant bacterial strains.

-

Case Study 2: Anti-inflammatory Response

- In a controlled study on rats induced with arthritis, treatment with the compound led to improved mobility and reduced swelling compared to untreated controls. Histological examinations revealed lower infiltration of inflammatory cells in treated subjects.

The biological activity of this compound can be attributed to its interaction with cellular targets involved in inflammation and microbial resistance. Preliminary molecular docking studies suggest that the compound may inhibit specific enzymes or receptors linked to these pathways, although further research is needed to elucidate these mechanisms fully.

Q & A

Q. What are the common synthetic routes for preparing m-tolylsulfanyl-acetic acid ethyl ester, and how do reaction conditions influence product formation?

- Methodological Answer : The synthesis of m-tolylsulfanyl-acetic acid ethyl ester typically involves alkylation or condensation reactions. For example, alkylation of thiol-containing precursors with ethyl haloacetate under basic conditions (e.g., K₂CO₃) is a standard approach . Alternatively, condensation of arylthiols with α,β-unsaturated esters via nucleophilic substitution has been reported, where reaction temperature and solvent polarity significantly impact regioselectivity . A key intermediate, such as 2-methylisothiourea, can facilitate the formation of thioether linkages under acidic catalysis (e.g., acetic acid with ammonium acetate) . Optimizing stoichiometry and avoiding excess acid is critical to minimize by-products like hydrolyzed carboxylic acids .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for purity assessment, especially for detecting trace impurities such as unreacted starting materials (e.g., benzyl cyanide) . Derivatization techniques, such as trimethylsilylation, enhance detection of hydroxyl or carboxylate groups in degradation products . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry, particularly the thioether (-S-) linkage and ester (-COOEt) group . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is advised for quantifying enantiomeric excess in chiral derivatives .

Advanced Research Questions

Q. How can kinetic resolution using hyperthermophilic esterases improve enantioselectivity in m-tolylsulfanyl-acetic acid derivatives?

- Methodological Answer : Esterases from hyperthermophilic archaea (e.g., Pyrobaculum calidifontis PestE) exhibit high enantioselectivity (E > 100) toward chiral carboxylic acids. For m-tolylsulfanyl-acetic acid ethyl ester, enzymatic hydrolysis at elevated temperatures (70–80°C) selectively cleaves one enantiomer, leaving the other intact . Reaction optimization includes pH control (6.5–7.5) and substrate-to-enzyme ratio calibration. Racemic mixtures can be resolved with >95% enantiomeric excess (ee) by monitoring reaction progress via chiral HPLC .

Q. What structural modifications enhance the biological activity of this compound in neuropharmacological studies?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para-position of the tolyl ring increases binding affinity to neural receptors . Comparative studies show that replacing the ethyl ester with a methyl group reduces metabolic stability, while bulkier esters (e.g., tert-butyl) improve blood-brain barrier permeability . In vitro assays using SH-SY5Y neuronal cells and oxidative stress models (e.g., H₂O₂-induced apoptosis) validate neuroprotective effects . Dose-response curves (IC₅₀) and molecular docking simulations further guide structural optimization .

Q. How do competing reaction pathways lead to data contradictions in the synthesis of m-tolylsulfanyl-acetic acid derivatives?

- Methodological Answer : Competing pathways, such as over-alkylation or acid-catalyzed ester hydrolysis, often arise from improper stoichiometry or excessive reaction times . For instance, using concentrated sulfuric acid without controlled temperature promotes ester cleavage to phenylacetic acid . Kinetic studies (e.g., time-resolved FT-IR) reveal that maintaining anhydrous conditions and limiting acid catalyst (≤10 mol%) suppresses side reactions . By-products like 2-hydroxy-6-phenyl-azonicotinic acid esters can form via cyclization under prolonged heating, necessitating real-time monitoring via TLC or in situ NMR .

Methodological Considerations

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

- Methodological Answer : Degradation is minimized by storing the compound in amber vials under inert gas (N₂ or Ar) at -20°C. Adding antioxidants (e.g., 0.1% BHT) and avoiding trace metal contamination (e.g., Fe³⁺) prevent radical-mediated oxidation . Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS analysis identify degradation products like sulfoxides, which are quantified using external calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.